Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves the reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, with palladium or copper catalysts.
Coupling Reactions: Boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted benzoates
Coupling Reactions: Biaryl compounds
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate in chemical reactions involves the activation of the bromine atom for substitution or coupling reactions. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoro-5-methylbenzoate
- Methyl 4-bromo-2-fluoro-5-chlorobenzoate
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Uniqueness
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and pharmaceuticals, where the trifluoromethyl group can significantly influence biological activity and metabolic stability.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXJBKDDRUDXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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